4-Bromo-5-chloro-2-methylbenzenesulfonyl chloride
Overview
Description
4-Bromo-5-chloro-2-methylbenzenesulfonyl chloride is a chemical compound with the molecular formula C7H5BrCl2O2S . It has an average mass of 303.988 Da and a monoisotopic mass of 301.857056 Da . This product is not intended for human or veterinary use and is typically used for research purposes.
Molecular Structure Analysis
The molecular structure of 4-Bromo-5-chloro-2-methylbenzenesulfonyl chloride consists of 7 carbon atoms, 5 hydrogen atoms, 1 bromine atom, 2 chlorine atoms, 2 oxygen atoms, and 1 sulfur atom .Physical And Chemical Properties Analysis
The physical and chemical properties of 4-Bromo-5-chloro-2-methylbenzenesulfonyl chloride include its molecular formula (C7H5BrCl2O2S), molecular weight (303.99), and its physical state . Unfortunately, specific details such as melting point, boiling point, and density were not found in the available resources.Scientific Research Applications
Organic Synthesis
This compound can be used in organic synthesis as a sulfonyl chloride reagent . Sulfonyl chlorides are commonly used in organic chemistry for the introduction of sulfonyl groups to organic substrates. They are reactive towards amines and alcohols, forming sulfonamides and sulfonate esters, respectively.
Bromination Reactions
The compound could potentially be used in bromination reactions . Bromination is a reaction that involves the addition of a bromine atom to a substrate. In the context of organic chemistry, this is typically achieved using a brominating reagent, such as “4-Bromo-5-chloro-2-methylbenzenesulfonyl chloride”.
Synthesis of Bromohydrins
Bromohydrins are very useful building blocks in chemistry . They have been prepared by reacting alkenes in bromine/water or using N-bromo succinimide (NBS)/dimethyl sulfoxide (DMSO) systems . “4-Bromo-5-chloro-2-methylbenzenesulfonyl chloride” could potentially be used in the synthesis of bromohydrins.
Electrochemical Bromofunctionalization of Alkenes
The compound could potentially be used in the electrochemical bromofunctionalization of alkenes . This process involves the use of an electric current to induce a chemical reaction, which can be more sustainable and safer than traditional methods.
Synthesis of α-Bromo-acetophenone Derivatives
The compound could potentially be used in the synthesis of α-bromo-acetophenone derivatives . These derivatives are important in various fields of chemistry and materials science.
Synthesis of 4-(N-allylsulfamoyl)phenylboronic Acid
“4-Bromo-5-chloro-2-methylbenzenesulfonyl chloride” was used in the synthesis of 4-(N-allylsulfamoyl)phenylboronic acid . This compound is a useful reagent in Suzuki-Miyaura cross-coupling reactions, which are widely used in organic synthesis.
Safety and Hazards
properties
IUPAC Name |
4-bromo-5-chloro-2-methylbenzenesulfonyl chloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrCl2O2S/c1-4-2-5(8)6(9)3-7(4)13(10,11)12/h2-3H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AJQBBVFQJBVCJS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1S(=O)(=O)Cl)Cl)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrCl2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501233495 | |
Record name | 4-Bromo-5-chloro-2-methylbenzenesulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501233495 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
303.99 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-5-chloro-2-methylbenzenesulfonyl chloride | |
CAS RN |
1208076-84-9 | |
Record name | 4-Bromo-5-chloro-2-methylbenzenesulfonyl chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1208076-84-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Bromo-5-chloro-2-methylbenzenesulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501233495 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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